molecular formula C11H12N2O2 B6300726 Methyl 2,3-dimethyl-2H-indazole-5-carboxylate CAS No. 2114095-94-0

Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

Cat. No.: B6300726
CAS No.: 2114095-94-0
M. Wt: 204.22 g/mol
InChI Key: KCOYQJILCUZTDN-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-2H-indazole-5-carboxylate is a chemical compound with the molecular formula C12H14N2O2 and is a derivative of the indazole heterocyclic scaffold. Indazoles are nitrogen-containing bicyclic structures known for their significant potential in medicinal chemistry and drug discovery . This specific ester derivative serves as a valuable building block for researchers, particularly in the synthesis and exploration of novel bioactive molecules. The indazole core is a privileged structure in pharmaceutical research, found in various investigational compounds due to its wide range of pharmacological activities, which include anticancer, anti-inflammatory, and antimicrobial properties . Recent scientific literature highlights a strong research interest in indazole derivatives for developing new antifungal agents, especially against Candida species, where structural features like the 3-aryl substituent and carboxamide groups have shown promising broad-spectrum anticandidal activity . As a synthetic intermediate, this compound can be utilized to access such active compounds through further chemical modifications, such as hydrolysis or amidation of the ester group . This makes it a compound of interest for chemists and biologists working in antimicrobial research and lead optimization. The product is provided for research purposes as a key precursor in heterocyclic chemistry and drug development projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dimethylindazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)12-13(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOYQJILCUZTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Methyl 2,3 Dimethyl 2h Indazole 5 Carboxylate and Its Analogues

Exploration of Reaction Pathways and Intermediates

The functionalization of the indazole core can proceed through various mechanisms, with both radical and polar pathways being proposed and investigated for different transformations.

Radical mechanisms are frequently implicated in the C3-functionalization of 2H-indazoles. For instance, a visible-light-promoted, transition-metal-free direct C3-carbamoylation of 2H-indazoles has been developed. Mechanistic studies, including radical scavenging experiments, suggest that this photocatalytic transformation likely occurs via a radical pathway. Another example is the direct alkoxycarbonylation of 2H-indazoles, which provides C3-carboxylic ester derivatives under metal-free conditions, with evidence pointing towards a radical mechanism. organic-chemistry.org Similarly, a silver-catalyzed radical reaction of 2H-indazoles with 1,3-dicarbonyl compounds has been reported to proceed through a radical pathway. researchgate.net

A platform approach for the direct synthesis of 3-substituted 2H-indazole derivatives using a Ag(I)/Na2S2O8 system also operates under conditions that generate radicals. rsc.org This regioselective alkylation and acylation tolerates a wide range of functional groups. rsc.org Furthermore, an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization has been shown through DFT calculations to likely proceed via a radical chain mechanism. nih.gov

Polar mechanisms, often involving organometallic intermediates, are central to many transformations of the indazole framework. Rhodium(III)-catalyzed synthesis of 2H-indazoles from azobenzenes and aldehydes is proposed to proceed through a polar mechanism. This involves ortho C-H bond activation directed by the azo group, followed by reversible addition to the aldehyde to form an alcohol intermediate. A subsequent cyclative capture via intramolecular nucleophilic substitution, followed by aromatization, yields the 2H-indazole product. nih.gov

In the dimerization of indazol-3-ylidenes, which are generated from the deprotonation of indazolium salts, a plausible mechanism involves the nucleophilic attack of the carbene on the iminium group of the parent salt, followed by ring-cleavage and deprotonation to form a betaine (B1666868) intermediate. Rhodium(II)-catalyzed decomposition of 3-diazo-2-arylidenesuccinimides, leading to dimers, is thought to proceed through the formation of a rhodium carbene, which then undergoes 1,5-electrocyclization. beilstein-journals.org

Transformations Involving the Ester Functionality of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

The methyl ester group at the C5 position of the indazole ring is a versatile functional handle that can undergo a variety of transformations. Standard organic reactions such as hydrolysis, transesterification, and reduction are applicable to this moiety, providing pathways to other important functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid can be used for amide bond formation or other derivatizations.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the methyl ester can be converted to other esters. For example, studies on indazole-3-carboxamide synthetic cannabinoids have shown that the methyl ester moiety can undergo carboxylesterase-mediated transesterification to the corresponding ethyl ester in the presence of ethanol.

Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation introduces a new reactive site for further functionalization. While direct reduction of the corresponding carboxylic acid can be challenging, conversion to the methyl ester often facilitates a smoother reduction.

Below is a table summarizing these potential transformations:

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis Aqueous acid (e.g., HCl) or base (e.g., NaOH), heatCarboxylic Acid (-COOH)
Transesterification Alcohol (R'OH), acid or base catalyst (e.g., H₂SO₄, NaOR')Ester (-COOR')
Reduction 1. LiAlH₄ in THF/ether; 2. Aqueous workupPrimary Alcohol (-CH₂OH)

Reactivity Profile of the Indazole Nitrogen Atoms

These indazolium salts are key precursors for the generation of N-heterocyclic carbenes (NHCs), specifically indazol-3-ylidenes, through deprotonation at the C3 position. The reactivity of these carbenes is discussed in section 3.5.

Furthermore, indazolium salts themselves can undergo rearrangement reactions. For instance, under basic conditions, certain 2-benzyl indazolium salts have been shown to rearrange to form 1,2-dihydroquinazolines. This process is believed to occur through the cleavage of the N-N bond and ring-opening, followed by an intramolecular N-nucleophilic addition.

C-H Activation and Site-Specific Functionalization within the Indazole Framework

The direct functionalization of C-H bonds is a powerful strategy for modifying the indazole core, and significant research has been dedicated to achieving site-specific reactions. rsc.orgresearchgate.netresearchgate.netnih.gov

C3-Functionalization: The C3 position of 2H-indazoles is a common target for C-H functionalization. Both transition-metal-catalyzed and radical-mediated pathways have been successfully employed for this purpose. rsc.orgresearchgate.net For example, direct alkylation and acylation at the C3 position can be achieved through radical pathways. rsc.org

Ortho-Functionalization of 2-Arylindazoles: In analogues bearing an aryl group at the N2 position, the ortho C-H bonds of this aryl substituent can be selectively functionalized. This is typically achieved through transition-metal catalysis, where the indazole moiety acts as a directing group. researchgate.netnih.gov Rhodium(III) catalysis has been used for the ortho-acylmethylation of 2-phenylindazole derivatives. researchgate.net

Remote C-H Functionalization: Functionalization at other positions of the indazole's benzene (B151609) ring has also been explored. The development of methodologies for remote C-H activation allows for the introduction of functional groups at positions that are not easily accessible through classical methods. rsc.orgresearchgate.net

The table below summarizes various C-H functionalization reactions on the indazole framework:

PositionReaction TypeCatalyst/ConditionsReference
C3 Alkylation/AcylationAg(I)/Na₂S₂O₈ (Radical) rsc.org
C3 CarbamoylationVisible light, photocatalyst (Radical)
Ortho of 2-Aryl AcylmethylationCp*Rh(III) researchgate.net
Ortho of 2-Aryl AlkenylationMn(I)
Benzene Ring Nitration (C7)Iron(III) nitrate

Dimerization and Rearrangement Reactions of Indazol-3-ylidenes

Indazol-3-ylidenes, the N-heterocyclic carbene analogues derived from indazolium salts, exhibit unique reactivity, including dimerization and rearrangement reactions.

Upon generation, typically by deprotonation of the corresponding indazolium salt at low temperatures, indazol-3-ylidenes are highly reactive. In the absence of a trapping agent, they can spontaneously dimerize. This dimerization is not a simple head-to-head coupling but involves a more complex pathway that includes the ring cleavage of one of the N-N bonds and subsequent ring closure. This process can lead to the formation of indazole-indole spiro compounds.

Furthermore, these dimers or the carbene intermediates can undergo subsequent rearrangements. For instance, heating the indazole-indole spiro compounds can result in their transformation into quinazolines through a ring-cleavage/ring-closure sequence. The specific rearrangement pathway can be influenced by the substituents on the indazole ring.

Indazol-3-ylidenes can also be trapped by transition metals, such as rhodium, to form stable carbene complexes, which prevents dimerization and allows for their characterization.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Methyl 2,3 Dimethyl 2h Indazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignment.nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For Methyl 2,3-dimethyl-2H-indazole-5-carboxylate, NMR is critical for confirming the N-2 substitution pattern and the precise location of the substituents on the indazole core. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.rsc.org

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

The protons on the benzene (B151609) ring portion of the indazole system typically appear as a complex set of signals in the aromatic region. Specifically, H-7 is expected to be a doublet, H-6 a doublet of doublets, and H-4 a singlet or a narrow doublet. The methyl groups will appear as sharp singlets in the aliphatic region of the spectrum. The protons of the N-methyl group are anticipated at a distinct chemical shift compared to the C-methyl and the ester's O-methyl protons, reflecting their different electronic environments. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-4 ~8.1-8.3 s
H-6 ~7.7-7.9 dd
H-7 ~7.4-7.6 d
N-CH₃ ~4.1-4.4 s
O-CH₃ (Ester) ~3.9-4.0 s

Note: Predicted values are based on general principles and data for analogous indazole structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis.rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. For this compound, eleven distinct signals are expected.

The carbonyl carbon of the ester group will appear significantly downfield. The aromatic carbons of the indazole ring will resonate in the mid-range of the spectrum, with their exact shifts influenced by the substituents. The carbons of the three methyl groups (N-CH₃, C-CH₃, and O-CH₃) will appear at the most upfield positions. researchgate.net Differentiating between the N-1 and N-2 substituted isomers is often definitively achieved through ¹³C NMR, as the chemical shifts of the ring carbons, particularly C-3 and C-7a, are sensitive to the position of the N-substituent. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~166-168
C-7a ~148-150
C-3a ~144-146
C-5 ~125-127
C-3 ~123-125
C-6 ~121-123
C-4 ~120-122
C-7 ~117-119
O-CH₃ (Ester) ~51-53
N-CH₃ ~40-42

Note: Predicted values are based on general principles and data for analogous indazole structures. Actual experimental values may vary.

Heteronuclear NMR Techniques (e.g., ¹⁴N, ¹⁵N NMR) for Nitrogen Atom Characterization.rsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms in the indazole ring. nih.gov The chemical shifts of the nitrogen atoms are highly sensitive to tautomerism and isomerism. nih.govresearchgate.net In 2H-indazoles, the two nitrogen atoms are in distinct chemical environments (a pyridinic N-1 and a pyrrolic N-2), leading to two separate signals in the ¹⁵N NMR spectrum. researchgate.net The ability to directly observe the nitrogen nuclei provides unambiguous evidence for the 2H-indazole structure, distinguishing it from the corresponding 1H-indazole isomer. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification.rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group, typically appearing around 1700-1725 cm⁻¹. Other key vibrations include C=N and C=C stretching from the indazole ring in the 1500-1620 cm⁻¹ region, C-H stretching from the aromatic and methyl groups around 2900-3100 cm⁻¹, and C-O stretching vibrations of the ester group between 1100-1300 cm⁻¹. rsc.orgmdpi.com Raman spectroscopy can provide complementary information, particularly for the non-polar bonds of the aromatic system. nih.govnih.gov

High-Resolution Mass Spectrometry for Molecular Structure Confirmation.d-nb.info

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₁H₁₂N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 205.0977. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition. amazonaws.com

Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Expected fragmentation pathways could include the loss of a methoxy (B1213986) radical (•OCH₃) from the ester, or the cleavage of the entire methoxycarbonyl group (•COOCH₃), helping to piece together the molecular structure.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing.mdpi.com

When a suitable single crystal can be obtained, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unambiguously confirm the 2,3-dimethyl-2H-indazole core and the position of the methyl carboxylate group at C-5. acs.org

Analysis of the crystal structure would reveal the planarity of the bicyclic indazole system. nih.gov It would also provide insight into the intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking between the aromatic rings of adjacent molecules, which govern the crystal packing arrangement. nih.gov

Applications of Methyl 2,3 Dimethyl 2h Indazole 5 Carboxylate in Advanced Chemical Science and Technology

Role as Versatile Synthetic Building Blocks for Complex Heterocyclic Compounds

The indazole framework is a well-established pharmacophore in medicinal chemistry, and its derivatives are crucial building blocks for the synthesis of a wide array of complex heterocyclic compounds with significant biological activities. Methyl 2,3-dimethyl-2H-indazole-5-carboxylate, with its reactive ester functionality, serves as a key starting material for the elaboration into more intricate molecular architectures.

The ester group at the 5-position can be readily transformed into other functional groups, such as amides, hydrazides, or carboxylic acids, through standard chemical transformations. These modifications open up avenues for further synthetic manipulations, including coupling reactions and cyclization strategies, to construct fused heterocyclic systems. For instance, the carboxylic acid derivative can be coupled with various amines to form amide linkages, a common motif in pharmacologically active molecules.

Moreover, the indazole ring itself can participate in various chemical reactions. The nitrogen atoms of the pyrazole (B372694) moiety can act as nucleophiles or be involved in coordination with metal centers, while the benzene (B151609) ring can undergo electrophilic or nucleophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The strategic placement of the methyl and carboxylate groups on the indazole core of this compound provides a unique pattern of reactivity, allowing for regioselective functionalization to build diverse libraries of heterocyclic compounds for screening in drug discovery programs.

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProduct Functional GroupPotential Application
This compound1. LiOH, H₂O/THF2. H₃O⁺Carboxylic AcidAmide coupling, further derivatization
This compoundR-NH₂, Heat or CatalystAmideBioactive molecule synthesis
This compoundN₂H₄·H₂O, EtOH, RefluxHydrazideSynthesis of hydrazones, pyrazoles, etc.
This compoundLiAlH₄, THFAlcoholFurther oxidation or etherification

Utilization as Chemical Intermediates in Industrial Processes (e.g., dyes, pigments)

While specific industrial applications of this compound in the large-scale production of dyes and pigments are not extensively documented in publicly available literature, the general class of indazole derivatives has historical and ongoing relevance in this sector. Azo dyes, a significant class of colorants, are synthesized through the coupling of a diazonium salt with a suitable coupling component. Heterocyclic amines, including aminoindazoles, are frequently used as precursors to the diazonium component, and the resulting azo dyes often exhibit desirable properties such as high molar extinction coefficients and good lightfastness.

Derivatives of this compound, for instance, a corresponding amino derivative, could potentially serve as a precursor for the synthesis of specialized azo dyes. The electronic properties of the indazole ring system can influence the color of the resulting dye, and the substituents on the ring can be modified to fine-tune the shade, solubility, and affinity for different substrates.

Development as Ligands in Transition Metal Catalysis

The nitrogen atoms within the pyrazole ring of the indazole scaffold make it an excellent candidate for use as a ligand in transition metal catalysis. The lone pairs of electrons on the nitrogen atoms can coordinate to a metal center, forming stable metal complexes. The specific structure of this compound, with its defined substitution pattern, can lead to the formation of complexes with unique steric and electronic environments around the metal center.

These indazole-based ligands can be utilized in a variety of catalytic transformations, including cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. For example, palladium complexes bearing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands are widely used in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. While direct studies on this compound as a ligand are limited, the broader class of indazole derivatives has been explored in this context. The electronic nature of the indazole ring and the steric bulk of the substituents can significantly impact the catalytic activity and selectivity of the resulting metal complex. The ester functionality could also play a secondary role in coordinating to the metal or influencing the solubility of the catalyst.

Table 2: Potential Transition Metals and Catalytic Applications for Indazole-Based Ligands

Transition MetalPotential Catalytic ApplicationRationale for Indazole Ligand
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Formation of stable Pd-N bonds, tunable electronic and steric properties.
Copper (Cu)Click chemistry, C-N bond formationVersatile coordination chemistry with N-donor ligands.
Rhodium (Rh)Hydroformylation, hydrogenationPotential for creating chiral environments for asymmetric catalysis.
Iridium (Ir)C-H activation, transfer hydrogenationRobust complexes capable of facilitating challenging transformations.

Exploration of Spectrophotometric Properties for Material Science Applications

Indazole derivatives have been investigated for their interesting photophysical properties, including fluorescence and phosphorescence, which makes them promising candidates for applications in material science. These properties are highly dependent on the nature and position of substituents on the indazole core. The extended π-system of the bicyclic aromatic ring can give rise to absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The spectrophotometric properties of this compound itself are not extensively detailed in the literature. However, related indazole-containing compounds have been explored as components in organic light-emitting diodes (OLEDs) and as fluorescent probes. The introduction of electron-donating and electron-withdrawing groups can be used to tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission wavelengths. The methyl carboxylate group in this compound can act as a mild electron-withdrawing group, influencing its photophysical characteristics. Further functionalization of this molecule could lead to the development of novel materials with tailored optical properties for applications in sensors, imaging, and organic electronics.

Future Research Directions and Emerging Avenues for Methyl 2,3 Dimethyl 2h Indazole 5 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes and Methodologies

While numerous methods exist for synthesizing the indazole nucleus, the regioselective synthesis of 2H-indazoles remains a challenge, as the 1H-tautomer is often the more thermodynamically stable and predominant product. nih.govmdpi.com Future research will likely prioritize the development of novel synthetic strategies that offer high yields, scalability, and precise control over regioselectivity for compounds like Methyl 2,3-dimethyl-2H-indazole-5-carboxylate.

Emerging methodologies that hold promise include:

Microwave-Assisted Synthesis : The use of microwaves has been shown to produce disubstituted 2H-indazoles with high yields and purity, offering a practical and scalable method. eurekaselect.com

Advanced Catalysis : Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have proven effective for creating C-N and N-N bonds, a method with a broad substrate scope. organic-chemistry.org Further exploration of novel catalysts, such as copper oxide nanoparticles (Cu₂O-NP), could enhance efficiency. organic-chemistry.org

Cycloaddition Reactions : The [3+2] dipolar cycloaddition of arynes and sydnones presents a rapid and efficient route to 2H-indazoles under mild conditions, notably avoiding contamination by 1H-indazole isomers. nih.gov

Reductive Cyclization : Operationally simple one-pot methods involving the reductive cyclization of ortho-imino-nitrobenzene substrates offer a mild and efficient pathway to substituted 2H-indazoles. organic-chemistry.org

Future work should aim to adapt and optimize these methods for the specific synthesis of this compound, focusing on improving atom economy and reducing reliance on harsh reaction conditions.

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The functionalization of the 2H-indazole core is crucial for diversifying its applications. Late-stage functionalization via C-H activation is a particularly efficient strategy for increasing molecular complexity. rsc.orgresearchgate.net Future research is expected to delve deeper into the reactivity of this compound, moving beyond known transformations to uncover novel chemical behaviors.

Key areas for exploration include:

C-H Functionalization : While C3-functionalization of 2H-indazoles is an area of active research, there is significant potential to explore remote C-H functionalization on the benzene (B151609) ring. rsc.orgresearchgate.net Developing methods for selective acylation, amination, fluorination, and carbamoylation at different positions would create a library of new derivatives. organic-chemistry.orgresearchgate.netnih.gov

Photocatalysis : Visible-light-induced reactions, which can proceed without metal catalysts or strong oxidants, offer a green approach to functionalization. nih.gov For instance, the reaction of 2H-indazoles with alcohols can be controlled by the reaction atmosphere (N₂ or O₂) to yield either C3-alkoxylated products or ring-opened ortho-alkoxycarbonylated azobenzenes. rsc.org

Electrochemical Synthesis : Electrochemical approaches provide a sustainable way to achieve regioselective functionalization, such as C3-H trifluoro/difluoromethylation, without the need for external oxidants or transition-metal salts. organic-chemistry.org

Further studies on the ester group at the C5 position could reveal pathways for its conversion into other functional groups, thereby expanding the synthetic utility of the parent molecule. The halogenated derivatives of 2H-indazoles can also serve as versatile intermediates for further elaboration through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. nih.gov

Table 1: Summary of Emerging Functionalization Methods for 2H-Indazoles
MethodologyPositionReagents/ConditionsKey AdvantagesReference
Electrochemical C-H Trifluoro/difluoromethylationC3C-soft (+)/Ni-foam (-) electrodesGreen, sustainable, avoids external oxidants organic-chemistry.org
Visible-Light-Induced C3-AcylationC3α-Keto acids, visible light (420-425 nm)Photocatalyst-free, oxidant-free, mild conditions nih.gov
Visible-Light-Induced C3-CarbamoylationC3Oxamic acids, 4CzIPN photocatalyst, O₂Transition-metal-free, avoids wasteful coupling reagents nih.gov
Metal-Free C3-FluorinationC3N-fluorobenzenesulfonimide (NFSI), waterSimple, metal-free, ambient conditions organic-chemistry.org
Visible-Light-Controlled Alkoxylation/Ring OpeningC3 / Ring OpeningAlcohols, Mes-Acr⁺ClO₄⁻ photosensitizer, controlled N₂/O₂ atmosphereControllable chemoselectivity rsc.org

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting chemical properties. For 2H-indazole chemistry, advanced computational modeling can provide invaluable insights that guide experimental work.

Future applications of computational modeling include:

Mechanism Elucidation : Density Functional Theory (DFT) calculations can be employed to study the mechanisms of complex reactions, such as the [3+2] cycloaddition for 2H-indazole synthesis or iodine-mediated C-H functionalization, which is suggested to proceed through a radical chain mechanism. nih.govnih.gov This understanding can help in optimizing reaction conditions and improving yields.

Predicting Regioselectivity : A significant challenge in indazole synthesis is controlling the regioselectivity between N1 and N2 substitution. Computational models can be used to predict the thermodynamic and kinetic favorability of forming the 2H-indazole tautomer over the 1H isomer under various conditions, aiding in the design of highly selective synthetic routes.

Catalyst Design : Computational screening can accelerate the discovery of new catalysts for synthesizing and functionalizing this compound. By modeling the interactions between substrates and potential catalysts, researchers can identify promising candidates for experimental validation.

Property Prediction : ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted using computational approaches, guiding the design of new derivatives with drug-like properties. researchgate.net

The integration of computational modeling with experimental synthesis will create a synergistic workflow, enabling a more rational and efficient approach to developing novel indazole chemistry. escholarship.orgresearchgate.net

Integration into Novel Chemical Systems for Functional Material Development

The application of 2H-indazoles has been predominantly in the realm of pharmaceuticals. However, the rigid, aromatic structure and the potential for extensive functionalization make this compound an attractive building block for novel functional materials.

Emerging avenues for research in this area include:

Organic Electronics : The electron-rich indazole core could be incorporated into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ester and methyl groups can be used to tune solubility, morphology, and electronic properties.

Sensors : By attaching specific recognition units to the indazole scaffold, it may be possible to develop chemosensors for detecting ions or small molecules. The inherent fluorescence of some aromatic systems could be modulated upon binding, providing a detectable signal.

Metal-Organic Frameworks (MOFs) : The carboxylate group, after hydrolysis to a carboxylic acid, can serve as a linker to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Systematic investigation into the photophysical and electronic properties of this compound and its derivatives is a necessary first step to unlock their potential in materials science.

Investigation of Green Chemistry Principles in 2H-Indazole Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. acs.org Applying these principles to the synthesis of this compound is a critical future research direction.

Key strategies for a greener synthesis include:

Use of Green Solvents : Replacing traditional volatile organic compounds with greener alternatives like polyethylene (B3416737) glycol (PEG), water, or 2-propanol can significantly reduce the environmental impact of the synthesis. organic-chemistry.orgacs.orgnih.gov

Heterogeneous Catalysis : The development of recyclable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), allows for easy separation from the reaction mixture and reuse, minimizing waste and catalyst leaching. acs.orgnih.gov

One-Pot Reactions : Designing multi-component, one-pot syntheses improves efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and energy. eurekaselect.comorganic-chemistry.org

Energy Efficiency : Employing energy-efficient techniques like electrochemical synthesis or microwave irradiation can reduce the carbon footprint of the manufacturing process compared to conventional heating. eurekaselect.comorganic-chemistry.org

By systematically evaluating and optimizing synthetic routes against the twelve principles of green chemistry, researchers can develop more sustainable and environmentally benign methods for producing 2H-indazoles.

Table 2: Application of Green Chemistry Principles to 2H-Indazole Synthesis
Green Chemistry PrincipleApplication in 2H-Indazole SynthesisExampleReference
Safer Solvents and AuxiliariesUsing non-toxic, biodegradable solventsPolyethylene glycol (PEG 300) or water as the reaction medium organic-chemistry.org
CatalysisEmploying recyclable heterogeneous catalysts instead of stoichiometric reagentsCopper oxide nanoparticles on activated carbon (CuO@C) acs.orgnih.gov
Atom EconomyDesigning reactions where the maximum proportion of starting materials is incorporated into the final product[3+2] dipolar cycloaddition reactions nih.gov
Design for Energy EfficiencyUsing methods that require less energyMicrowave-assisted synthesis or electrochemical methods at room temperature eurekaselect.comorganic-chemistry.org
Reduce DerivativesAvoiding unnecessary protection/deprotection stepsOne-pot, three-component synthesis from simple starting materials organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 2,3-dimethyl-2H-indazole-5-carboxylate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions of substituted hydrazines with carbonyl derivatives or condensation reactions using pre-functionalized indazole precursors. Key conditions include:

  • Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Catalysts : Lewis acids like ZnCl₂ may improve regioselectivity in indazole formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C3 and ester at C5).
  • HPLC-MS : Reverse-phase HPLC (C18 column, methanol/water mobile phase) with ESI-MS to verify molecular weight (m/z ≈ 220.24) and purity (>95%).
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and indazole ring vibrations.
    Cross-validate results with synthetic intermediates to resolve ambiguities .

Q. What are common impurities in this compound synthesis, and how can they be identified?

  • Methodological Answer : Common impurities include:

  • Regioisomers : Incorrect methyl group placement (e.g., 1,3-dimethyl instead of 2,3-dimethyl).
  • Hydrolysis products : Free carboxylic acid due to ester group degradation.
  • By-products : Unreacted precursors or dimerized intermediates.
    Analytical strategies:
  • TLC monitoring during synthesis to detect early-stage by-products.
  • LC-MS/MS for low-abundance impurity profiling.
  • Comparative XRD against reference crystals to confirm regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be systematically addressed?

  • Methodological Answer : Regioselectivity issues arise due to competing cyclization pathways. Strategies include:

  • Substituent directing groups : Introducing electron-withdrawing groups (e.g., nitro) at C5 to guide cyclization.
  • Computational modeling : DFT calculations to predict thermodynamic favorability of regioisomers.
  • Reaction optimization : DOE (Design of Experiments) to test variables (temperature, solvent, catalyst ratios) and identify optimal conditions for the desired product .

Q. How should discrepancies between spectroscopic data and X-ray crystallographic results for this compound be resolved?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Resolve by:

  • Variable-temperature NMR : Assess conformational flexibility in solution.
  • Complementary techniques : Pair XRD with solid-state NMR to compare crystal vs. solution structures.
  • SHELX refinement : Use high-resolution crystallographic data (R-factor < 5%) to validate bond lengths/angles .

Q. What computational approaches are suitable for predicting the reactivity and biological targets of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina or Schrödinger Suite.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).
  • MD simulations : Simulate ligand-protein binding stability in explicit solvent (e.g., GROMACS).
    Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies can elucidate the mechanism of action for this compound in biological systems?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., ester-to-amide derivatives) to identify critical functional groups.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein interaction networks.
  • Cellular imaging : Fluorescently tagged analogs for subcellular localization tracking.
    Combine with transcriptomic profiling (RNA-seq) to identify downstream pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.